molecular formula C20H16ClF4N3O2 B10923196 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

Cat. No.: B10923196
M. Wt: 441.8 g/mol
InChI Key: YSKFTLNKUVVSKZ-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a pyrazole ring, a benzamide moiety, and halogenated substituents, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the benzyl group: The pyrazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the benzylated pyrazole.

    Attachment of the benzamide moiety: The benzylated pyrazole is further reacted with 3-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogenated substituents in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C20H16ClF4N3O2

Molecular Weight

441.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-3-(2,2,2-trifluoroethoxymethyl)benzamide

InChI

InChI=1S/C20H16ClF4N3O2/c21-17-5-2-6-18(22)16(17)10-28-9-15(8-26-28)27-19(29)14-4-1-3-13(7-14)11-30-12-20(23,24)25/h1-9H,10-12H2,(H,27,29)

InChI Key

YSKFTLNKUVVSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F)COCC(F)(F)F

Origin of Product

United States

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